molecular formula C17H14Cl2N2O2S B12909660 Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-5-chloro-1h-indole-2-carboxylate CAS No. 206256-25-9

Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-5-chloro-1h-indole-2-carboxylate

Cat. No.: B12909660
CAS No.: 206256-25-9
M. Wt: 381.3 g/mol
InChI Key: NMMOMLJMOXFFRO-UHFFFAOYSA-N
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Description

Introduction to Ethyl 3-[(2-Amino-5-chlorophenyl)sulfanyl]-5-chloro-1H-indole-2-carboxylate

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound’s systematic name, This compound , adheres to IUPAC guidelines. The indole core is numbered such that the nitrogen atom occupies position 1. Substituents are assigned positions based on priority:

  • A chloro group at position 5 of the indole ring.
  • A sulfanyl bridge at position 3, linking the indole to a 2-amino-5-chlorophenyl group.
  • An ethyl ester at position 2.
Molecular Formula and Weight Analysis

The molecular formula is C₁₇H₁₄Cl₂N₂O₂S , derived from:

  • Indole core : C₈H₅ClN (with chlorine at position 5).
  • Sulfanyl-linked phenyl group : C₆H₄ClN (with amino at position 2 and chlorine at position 5).
  • Ethyl ester : C₂H₅O₂.
    The molecular weight is 373.32 g/mol , calculated using atomic masses (C: 12.01, H: 1.008, Cl: 35.45, N: 14.01, O: 16.00, S: 32.07).
CAS Registry Number and Database Entries

The compound is registered under CAS 1234423-98-3 , with entries in specialized databases like Evitachem and PubChem. Key identifiers include:

Property Value
CAS Number 1234423-98-3
Molecular Formula C₁₇H₁₄Cl₂N₂O₂S
Exact Mass 372.01 g/mol
XLogP3 4.2 (predicted lipophilicity)

Historical Context in Heterocyclic Chemistry

Indole derivatives have been pivotal in drug discovery since the 19th century, with natural products like strychnine and reserpine highlighting their biological relevance. The integration of sulfanyl (–S–) and chlorophenyl groups emerged in the late 20th century as a strategy to enhance metabolic stability and target affinity. This compound exemplifies modern efforts to combine electron-withdrawing (chlorine) and electron-donating (amino) groups on aromatic systems, a design principle popularized in kinase inhibitor development.

Significance of Indole-Sulfanyl-Chlorophenyl Hybrid Architectures

The compound’s structure confers three advantages:

  • Indole Core : Serves as a hydrogen-bond donor/acceptor via its N–H group, mimicking tryptophan residues in proteins.
  • Sulfanyl Bridge : Enhances solubility and enables disulfide bond mimicry, relevant in protease inhibition.
  • Chlorophenyl Group : Introduces steric bulk and electron-deficient regions, improving interactions with hydrophobic enzyme pockets.

Such hybrids are explored for anticancer and antimicrobial applications, leveraging their ability to disrupt protein-protein interactions.

Properties

CAS No.

206256-25-9

Molecular Formula

C17H14Cl2N2O2S

Molecular Weight

381.3 g/mol

IUPAC Name

ethyl 3-(2-amino-5-chlorophenyl)sulfanyl-5-chloro-1H-indole-2-carboxylate

InChI

InChI=1S/C17H14Cl2N2O2S/c1-2-23-17(22)15-16(11-7-9(18)4-6-13(11)21-15)24-14-8-10(19)3-5-12(14)20/h3-8,21H,2,20H2,1H3

InChI Key

NMMOMLJMOXFFRO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)SC3=C(C=CC(=C3)Cl)N

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 3-((2-amino-5-chlorophenyl)thio)-5-chloro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the thioether linkage and the ethyl ester group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Ethyl 3-((2-amino-5-chlorophenyl)thio)-5-chloro-1H-indole-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the carbonyl group to an alcohol.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-((2-amino-5-chlorophenyl)thio)-5-chloro-1H-indole-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of Ethyl 3-((2-amino-5-chlorophenyl)thio)-5-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit the activity of certain kinases or disrupt cellular signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations at the 3-Position

The 3-position of indole-2-carboxylates is a critical site for modulating chemical and biological properties. Key structural analogs include:

Compound 3-Position Substituent Key Features Reference
Ethyl 3-acyl-5-chloro-1H-indole-2-carboxylate Acyl groups (e.g., acetyl) Synthesized via Friedel-Crafts acylation with AlCl₃; enhanced electrophilicity
Ethyl 3-alkyl-5-chloro-1H-indole-2-carboxylate Alkyl groups (e.g., methyl) Prepared via reduction of acyl intermediates using triethylsilane/TFA
Target compound (2-Amino-5-chlorophenyl)sulfanyl Sulfanyl group introduced via nucleophilic substitution; potential for H-bonding

Key Observations :

  • The sulfanyl group in the target compound may confer greater oxidation sensitivity compared to acyl/alkyl groups but offers hydrogen-bonding capability via the amino substituent .
  • Chloro substituents at the 5-position are common across analogs, suggesting stability and electronic effects favorable for π-stacking or halogen bonding .
Functional Group Variations at the 2-Position

The 2-position functional group significantly impacts physicochemical properties:

Compound 2-Position Group Impact on Properties Reference
Ethyl 5-chloro-1H-indole-2-carboxylate Ester Lipophilic; amenable to hydrolysis or transesterification
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Amide Increased polarity and hydrogen-bonding potential; higher melting points (~249°C)
Target compound Ester Balances lipophilicity and hydrolytic stability; ester group may enhance bioavailability

Key Observations :

  • Carboxamides (e.g., ) exhibit higher melting points and polarity compared to carboxylate esters .
  • The ester group in the target compound may improve membrane permeability relative to amides .

Key Observations :

  • The target compound’s sulfanyl group may require distinct conditions (e.g., coupling of a thiol to a halogenated indole precursor) .
  • demonstrates prolonged reflux (50 h) for introducing benzophenone groups, suggesting similar energy-intensive steps for the target compound .
Physicochemical Properties (Inferred from Analogs)
Compound Melting Point (°C) Solubility Trends Stability Notes Reference
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 249–250 Low in non-polar solvents Stable under reflux conditions
Ethyl 3-(hydroxymethyl)-5-chloro-1H-indole-2-carboxylate Not reported Moderate in DMSO Hydroxymethyl may increase hygroscopicity
Target compound Not reported Likely moderate in DMSO Amino group may enhance aqueous solubility Inferred

Key Observations :

  • Amino groups (as in the target’s 2-amino-5-chlorophenyl moiety) may improve aqueous solubility compared to non-polar substituents .
  • Chloro substituents generally reduce solubility in polar solvents but enhance crystallinity .

Biological Activity

Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-5-chloro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H12Cl2N2O2SC_{14}H_{12}Cl_2N_2O_2S. The compound features an indole core, which is known for its diverse biological activities, and a thiophenol moiety that contributes to its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For example, derivatives of indole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . In a study, indole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against multidrug-resistant strains of S. aureus (MRSA) .

Table 1: Antimicrobial Activity of Indole Derivatives

Compound NameMIC (μg/mL)Target Organism
Indole Derivative A0.98MRSA
Indole Derivative B3.90S. aureus ATCC 25923
Indole Derivative C<1.00M. tuberculosis

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in inflammatory processes. For instance, the compound can potentially inhibit 5-lipoxygenase (5-LO) , an enzyme linked to the synthesis of pro-inflammatory leukotrienes . This inhibition could provide therapeutic benefits in treating inflammatory diseases.

Case Studies

  • Inhibition of 5-Lipoxygenase : A study on related compounds indicated that modifications at specific positions on the indole scaffold significantly affected their potency against 5-LO, with some derivatives achieving IC50 values as low as 0.7 μM . This suggests that similar modifications could enhance the activity of this compound.
  • Anticancer Activity : Another investigation highlighted the antiproliferative effects of indole derivatives against various cancer cell lines, showing significant activity in inhibiting cell growth . The compound's structure suggests it may also exhibit similar anticancer properties.

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